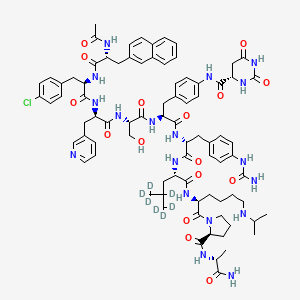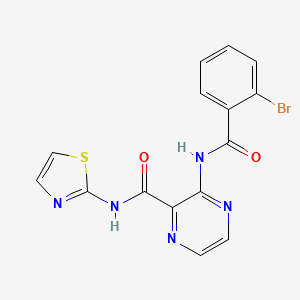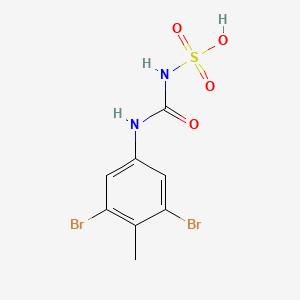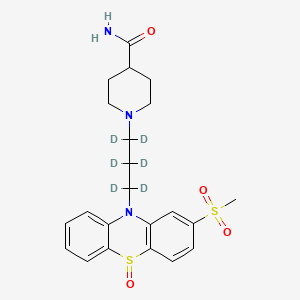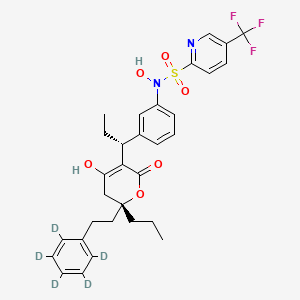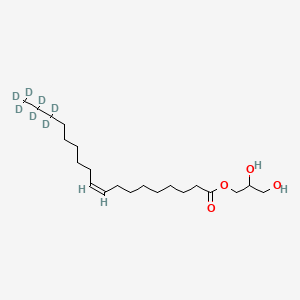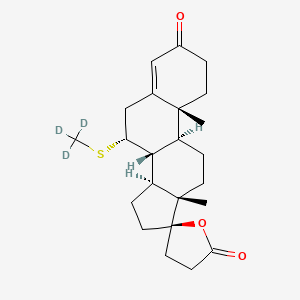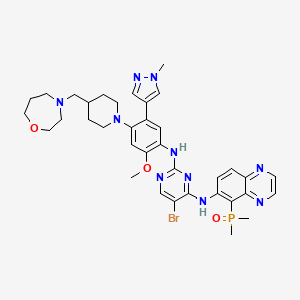![molecular formula C43H65N11O13S2 B12413330 [Glu4]-Oxytocin](/img/structure/B12413330.png)
[Glu4]-Oxytocin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Glu4]-Oxytocin is a synthetic analog of the naturally occurring hormone oxytocin. It is characterized by the substitution of the fourth amino acid in the oxytocin sequence with glutamic acid. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [Glu4]-Oxytocin involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The specific substitution of the fourth amino acid with glutamic acid is achieved through the use of protected glutamic acid derivatives. The peptide chain is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions: [Glu4]-Oxytocin undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the compound’s stability and activity.
Reduction: Reduction of the disulfide bond can lead to the formation of linear peptides.
Substitution: The glutamic acid residue can participate in substitution reactions, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under controlled pH and temperature.
Major Products:
Oxidation: Oxidized this compound with altered disulfide bonds.
Reduction: Linear this compound.
Substitution: Modified this compound with different side chains.
科学研究应用
[Glu4]-Oxytocin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and receptor binding.
Medicine: Explored for potential therapeutic uses, including labor induction and social behavior modulation.
Industry: Utilized in the development of peptide-based drugs and biotechnological applications.
作用机制
[Glu4]-Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors. The binding triggers a cascade of intracellular events, including the activation of phospholipase C and the release of intracellular calcium. This leads to various physiological responses, such as uterine contractions and social bonding behaviors.
相似化合物的比较
Oxytocin: The natural hormone with a similar sequence but without the glutamic acid substitution.
Carbetocin: A synthetic analog with a longer half-life used in obstetrics.
Desmopressin: A synthetic peptide with antidiuretic properties.
Uniqueness: [Glu4]-Oxytocin is unique due to the specific substitution of the fourth amino acid with glutamic acid, which imparts distinct biochemical and pharmacological properties. This modification can enhance receptor binding affinity and stability, making it a valuable tool in research and therapeutic applications.
属性
分子式 |
C43H65N11O13S2 |
|---|---|
分子量 |
1008.2 g/mol |
IUPAC 名称 |
3-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-34(58)59)38(62)50-29(17-32(45)56)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 |
InChI 键 |
ANHHFWYHJRAVNA-DSZYJQQASA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




